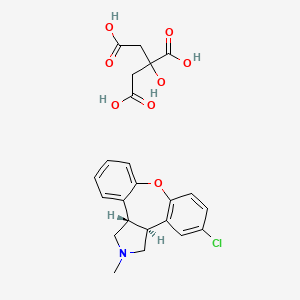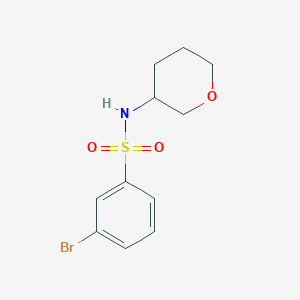
3-bromo-N-(oxan-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(oxan-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. Sulfonamides are known for their antibacterial properties and have been used in medicine for decades. The unique structure of this compound, which includes a bromine atom and an oxan-3-yl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(oxan-3-yl)benzenesulfonamide typically involves the amidation reaction. This process can be carried out by reacting 3-bromobenzenesulfonyl chloride with oxan-3-amine under controlled conditions. The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(oxan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.
Major Products Formed
The major products formed from these reactions include substituted benzenesulfonamides, sulfonic acids, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-N-(oxan-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-(oxan-3-yl)benzenesulfonamide involves the inhibition of specific enzymes. For example, sulfonamides are known to inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells . The molecular targets and pathways involved in its action are still under investigation, but its ability to interact with enzymes and proteins is well-documented .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a fluorine atom instead of the oxan-3-yl group.
3-bromo-N-cyclopropylbenzenesulfonamide: Contains a cyclopropyl group instead of the oxan-3-yl group.
Uniqueness
The presence of the oxan-3-yl group in 3-bromo-N-(oxan-3-yl)benzenesulfonamide imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14BrNO3S |
|---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
3-bromo-N-(oxan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-3-1-5-11(7-9)17(14,15)13-10-4-2-6-16-8-10/h1,3,5,7,10,13H,2,4,6,8H2 |
InChI Key |
BTVLQLLHFZVRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


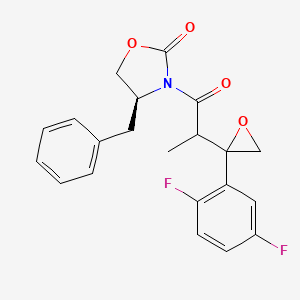
![1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
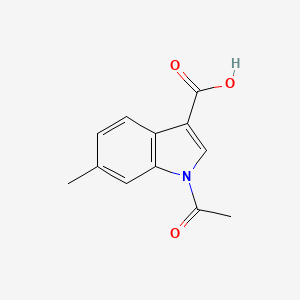
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
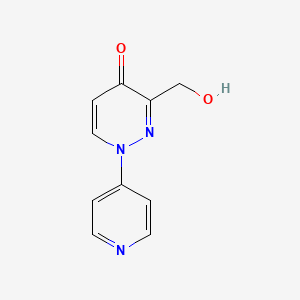
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)

![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
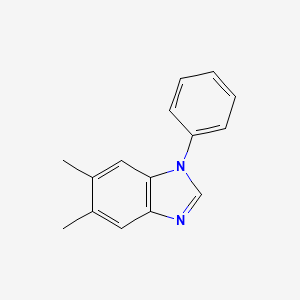
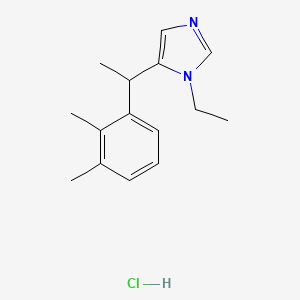
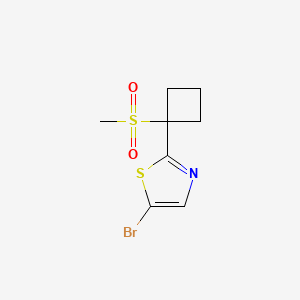
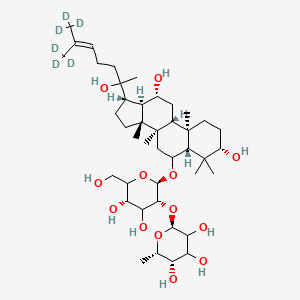
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
